1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol
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Overview
Description
1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol typically involves the reaction of dibenzo[b,d]furan-2-ol with 1H-benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Benzotriazol-1-ylmethyl)naphthalen-2-ol
- 1-(1H-Benzotriazol-1-ylmethyl)benzene
- 1-(1H-Benzotriazol-1-ylmethyl)phenol
Uniqueness
1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol is unique due to its dibenzo[b,d]furan core, which imparts specific structural and electronic properties. This makes it distinct from other benzotriazole derivatives and allows for unique applications in various fields .
Properties
IUPAC Name |
1-(benzotriazol-1-ylmethyl)dibenzofuran-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-16-9-10-18-19(12-5-1-4-8-17(12)24-18)13(16)11-22-15-7-3-2-6-14(15)20-21-22/h1-10,23H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSMUZXXZPKNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3CN4C5=CC=CC=C5N=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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